molecular formula C23H22N2O4S B11146371 ethyl 2-({(2E)-3-[4-(benzyloxy)phenyl]prop-2-enoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({(2E)-3-[4-(benzyloxy)phenyl]prop-2-enoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11146371
M. Wt: 422.5 g/mol
InChI Key: AEJKEEBSBCFFOY-SDNWHVSQSA-N
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Description

ETHYL 2-[(2E)-3-[4-(BENZYLOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an amide linkage, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-3-[4-(BENZYLOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Bond Formation: The amide bond is formed by coupling the thiazole derivative with an appropriate amine, such as 4-(benzyloxy)aniline, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the double bond in the prop-2-enamido group can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation with bromine (Br2) in acetic acid, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

ETHYL 2-[(2E)-3-[4-(BENZYLOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-3-[4-(BENZYLOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2E)-3-[4-(METHOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[(2E)-3-[4-(PHENOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[(2E)-3-[4-(ETHOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[(2E)-3-[4-(BENZYLOXY)PHENYL]PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This can result in improved biological activity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[(E)-3-(4-phenylmethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-3-28-22(27)21-16(2)24-23(30-21)25-20(26)14-11-17-9-12-19(13-10-17)29-15-18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,24,25,26)/b14-11+

InChI Key

AEJKEEBSBCFFOY-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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